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Compound of Interest

Compound Name:
2-(2-Fluorophenoxy)-3-

nitropyridine

Cat. No.: B069018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(2-Fluorophenoxy)-3-nitropyridine. Due to the limited availability of a complete,

experimentally verified dataset for this specific molecule in public literature, this document

combines predicted data with experimental data from closely related analogs to offer a

foundational understanding of its spectroscopic characteristics. This information is crucial for

the identification, characterization, and quality control of this compound in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-(2-Fluorophenoxy)-3-
nitropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

Table 1: Nuclear Magnetic Resonance (NMR) Data
Precise experimental NMR data for 2-(2-Fluorophenoxy)-3-nitropyridine is not readily

available. The chemical shifts provided below are estimations based on the analysis of similar

structures, such as 2-phenoxy-3-nitropyridine and various fluorinated aromatic compounds.

¹H NMR (Proton NMR)
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Predicted Chemical Shift
(δ, ppm)

Multiplicity Assignment

8.45 - 8.35 dd H-6 (Pyridine)

8.30 - 8.20 dd H-4 (Pyridine)

7.50 - 7.20 m
H-3', H-4', H-5', H-6'

(Fluorophenyl)

7.15 - 7.05 dd H-5 (Pyridine)

¹³C NMR (Carbon-13 NMR)

Predicted Chemical Shift (δ, ppm) Assignment

160 - 155 (d, ¹JCF) C-2' (Fluorophenyl)

155 - 150 C-2 (Pyridine)

150 - 145 C-6 (Pyridine)

140 - 135 C-4 (Pyridine)

135 - 130 C-3 (Pyridine)

130 - 125 C-4' (Fluorophenyl)

125 - 120 C-6' (Fluorophenyl)

120 - 115 (d, ²JCF) C-1' (Fluorophenyl)

118 - 115 C-5 (Pyridine)

117 - 114 (d, ²JCF) C-3' (Fluorophenyl)

115 - 110 C-5' (Fluorophenyl)

Note: 'd' denotes a doublet due to fluorine-carbon coupling. J values are not provided but are

expected for ortho (¹JCF) and meta (²JCF) couplings.

Table 2: Infrared (IR) Spectroscopy Data
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The expected IR absorption peaks are based on the characteristic vibrational frequencies of

the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium C-H stretching (Aromatic)

1600 - 1570 Strong
C=C stretching (Aromatic

rings)

1540 - 1510 Strong
Asymmetric N-O stretching

(Nitro group)

1360 - 1330 Strong
Symmetric N-O stretching

(Nitro group)

1280 - 1240 Strong C-O-C stretching (Aryl ether)

1250 - 1150 Strong C-F stretching

Table 3: Mass Spectrometry (MS) Data
The mass spectrometry data is based on predicted values for the protonated molecule and

other common adducts.

m/z (Mass-to-Charge Ratio) Ion Type

235.0513 [M+H]⁺

257.0333 [M+Na]⁺

252.0779 [M+NH₄]⁺

233.0368 [M-H]⁻

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

These are based on standard laboratory procedures for the analysis of organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-(2-Fluorophenoxy)-3-nitropyridine is

dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR

tube.

Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument,

is utilized.

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard one-pulse

sequence. The spectral width is set to cover a chemical shift range of 0-10 ppm.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled

pulse sequence to simplify the spectrum to singlets for each carbon (unless coupled to

fluorine). A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: The sample can be prepared using one of the following methods:

KBr Pellet: A small amount of the solid sample is intimately mixed with dry potassium

bromide (KBr) powder and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal of the spectrometer.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000

to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL.
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Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, is employed.

Ionization: Electrospray ionization (ESI) is a suitable method for this compound, used in both

positive and negative ion modes to observe different adducts.

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range

(e.g., 50-500 amu).

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-(2-
Fluorophenoxy)-3-nitropyridine.
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Fluorophenoxy)-3-
nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069018#spectroscopic-data-nmr-ir-ms-of-2-2-
fluorophenoxy-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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